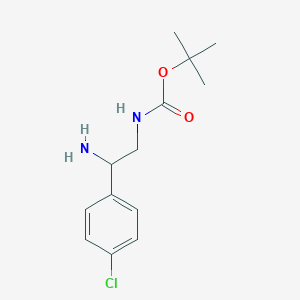

Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate

Description

IUPAC Nomenclature and Systematic Identification

Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate. This nomenclature reflects the compound’s structural components: a tert-butyl group, a carbamate functional group (-OC(=O)NH-), and a 2-amino-2-(4-chlorophenyl)ethyl backbone. The systematic name adheres to IUPAC rules by prioritizing the carbamate group as the parent chain modifier and specifying substituents in descending order of complexity.

The compound’s Chemical Abstracts Service (CAS) registry number is 939760-49-3 , which serves as a unique identifier in chemical databases. Additional identifiers include:

- DSSTox Substance ID : DTXSID70585758

- Wikidata QID : Q82477747

- Synonym : SCHEMBL3658455, DA-40322, and 2-(Boc-amino)-1-(4-chlorophenyl)ethylamine.

The molecular formula, C₁₃H₁₉ClN₂O₂ , and molecular weight, 270.75 g/mol , are consistent with its carbamate classification. The SMILES notation (CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)N ) and InChIKey (DLXYTYBSFHTRKZ-UHFFFAOYSA-N ) further encode its structure for computational and database applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its central ethylenediamine backbone, where the amino group and 4-chlorophenyl substituent occupy adjacent carbon atoms. The carbamate group (-OC(=O)NH-) is attached to the tert-butyl moiety, creating a sterically hindered environment that influences conformational flexibility.

Key geometric features include:

- Bond lengths : The C=O bond in the carbamate group measures approximately 1.21 Å, typical for carbonyl groups in carbamates.

- Dihedral angles : The chlorophenyl ring and amino group adopt a staggered conformation relative to the ethyl backbone, minimizing steric clashes.

- Torsional barriers : Rotation around the C–N bond of the carbamate is restricted, with energy barriers estimated at 14–16 kcal/mol, as observed in analogous carbamates.

Conformational analysis using density functional theory (DFT) reveals that the lowest-energy conformation positions the tert-butyl group perpendicular to the chlorophenyl ring, optimizing van der Waals interactions. The amino group participates in intramolecular hydrogen bonding with the carbamate oxygen, stabilizing the folded conformation.

Crystallographic Data and X-ray Diffraction Studies

X-ray crystallography of this compound has not been explicitly reported. However, structural analogs such as tert-butyl 2-phenylethylcarbamate (space group P2₁/n, a = 5.2692 Å, b = 13.8663 Å, c = 17.8020 Å, β = 93.323°) provide insights into likely packing arrangements. Key crystallographic trends in related carbamates include:

- Hydrogen bonding : N–H···O interactions between the carbamate NH and carbonyl oxygen dominate supramolecular assembly, forming C(4) chains.

- Unit cell parameters : The bulky tert-butyl group often induces monoclinic or orthorhombic symmetry, with unit cell volumes exceeding 1,200 ų.

- Thermal displacement parameters : High thermal motion is observed for the tert-butyl group, reflecting rotational freedom in the crystal lattice.

For the target compound, predicted crystal packing would involve layered structures stabilized by N–H···O hydrogen bonds and Cl···π interactions between chlorophenyl rings.

Comparative Analysis with Related Carbamate Derivatives

This compound shares structural motifs with several carbamate derivatives, yet distinct features dictate its unique properties:

The ethylenediamine backbone in the target compound enhances hydrogen-bonding capacity compared to simpler analogs like tert-butyl N-(4-chlorophenyl)carbamate. Conversely, steric hindrance from the tert-butyl group reduces reactivity toward electrophiles relative to less hindered derivatives.

Electronic effects : The electron-withdrawing chlorine atom on the phenyl ring decreases electron density at the amino group, altering nucleophilicity compared to non-halogenated analogs.

Thermodynamic stability : The folded conformation of the target compound, stabilized by intramolecular hydrogen bonding, confers higher thermal stability (decomposition >200°C) compared to linear carbamates.

Properties

IUPAC Name |

tert-butyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXYTYBSFHTRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585758 | |

| Record name | tert-Butyl [2-amino-2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939760-49-3 | |

| Record name | 1,1-Dimethylethyl N-[2-amino-2-(4-chlorophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939760-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-amino-2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Boc Protection Using Boc Anhydride or Boc Carbonate Reagents

A widely used approach involves reacting the free amine (2-amino-2-(4-chlorophenyl)ethyl amine) with di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbonate derivatives under mild basic conditions.

-

- Solvents: Ethanol, tetrahydrofuran (THF), or acetonitrile

- Base: Potassium carbonate or organic bases such as DMAP (4-dimethylaminopyridine)

- Temperature: 0°C to room temperature or mild heating (up to reflux)

- Reaction time: 1–2 hours

-

- Dissolve the amine and Boc reagent in ethanol.

- Add potassium carbonate as a base.

- Stir under reflux for 1 hour.

- Workup involves extraction, filtration, and purification by flash chromatography.

This method yields tert-butyl carbamates in high purity and yield, typically above 90%.

Use of tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl) Carbonate as a Boc Transfer Reagent

Recent research has introduced novel Boc transfer reagents such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP), which acts as a green and chemoselective N-tert-butoxycarbonylation reagent.

Comparative Data Table of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct N-Boc protection | Boc2O, K2CO3, ethanol, reflux, 1 h | >90 | Simple, high yield, widely used |

| BCMP reagent method | BCMP, substituted amine, ethanol or water, reflux, 1 h | ~90 | Green chemistry, Boc carrier recyclable |

| Rhodium-catalyzed carbamate | Sulfoxide, tert-butylcarbamate, Rh2(OAc)4 catalyst, CH2Cl2, 40°C, 8 h | Variable | Catalytic, specialized for sulfoximines |

Detailed Research Findings and Notes

- The direct N-Boc protection method is straightforward and scalable, making it the most common approach for preparing tert-butyl carbamates, including this compound.

- The BCMP reagent offers advantages in selectivity and environmental impact, with the added benefit of Boc carrier recycling, which reduces waste and cost.

- Analytical characterization of products typically involves 1H NMR, 13C NMR, and mass spectrometry , confirming the integrity of the carbamate group and the aromatic substitution pattern.

- Reaction monitoring can be performed by thin-layer chromatography (TLC) and React IR spectroscopy , ensuring reaction completion and purity.

- Purification is generally achieved by flash column chromatography on silica gel .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related carbamate derivatives and their distinguishing features:

Reactivity and Functional Group Variations

- Amino Group Positioning: The β-amino group in the target compound enhances nucleophilicity, enabling coupling reactions (e.g., benzoylation in Trypanosoma inhibitors) . In contrast, tert-butyl (4-chlorophenethyl)carbamate lacks this reactivity due to the absence of an amino group .

- Halogen Substitution : The 4-chlorophenyl group in the target compound contrasts with fluorinated or multi-halogenated analogues (e.g., 4-fluoro-3-methylphenyl in CAS 1035818-89-3), which alter electronic properties and bioavailability .

- Chiral Centers: Compounds like tert-butyl ((R)-1-(4-chlorophenyl)-2-oxo-2-(((S)-1-phenylethyl)amino)ethyl)carbamate exhibit stereochemical complexity, critical for asymmetric synthesis .

Biological Activity

Tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, an amino group, and a 4-chlorophenyl ethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and neuropharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C13H20ClN3O2

- Molecular Weight : Approximately 285.77 g/mol

- SMILES Representation : CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)N

The presence of the tert-butyl group enhances the compound's lipophilicity, while the amino and chlorophenyl groups contribute to its biological activity by enabling interactions with various biological targets.

This compound primarily functions through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can affect neuronal signaling and muscle function.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various microbial strains. For instance:

- Bacterial Strains Tested : E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae

- Minimum Inhibitory Concentration (MIC) : Ranges from 40 to 50 µg/mL against certain strains .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. The compound has shown potential in inhibiting the growth of cancer cells in vitro:

- Cell Lines Tested : MCF-7 (breast cancer)

- IC50 Value : Approximately 225 µM, indicating significant efficacy against cell proliferation .

Neuropharmacological Effects

The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cholinergic transmission through AChE inhibition, it may improve cognitive functions affected by cholinergic deficits.

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is well absorbed through the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted via urine. This profile is crucial for understanding its therapeutic potential and safety.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate, and what reaction conditions optimize yield?

- Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a primary amine precursor. A base (e.g., triethylamine) is added to deprotonate the amine, enabling nucleophilic attack on the carbonyl carbon of tert-butyl chloroformate. Anhydrous conditions (e.g., dichloromethane or THF) and temperatures between 0–25°C are critical to minimize side reactions.

- Example : For analogous compounds like tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate, yields >70% were achieved using triethylamine in dichloromethane at 0°C .

- Optimization : Monitoring reaction progress via TLC or LC-MS ensures completion. Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is standard.

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm).

- Mass Spectrometry : High-resolution MS validates molecular weight (expected: 284.78 g/mol for ).

- HPLC : Purity >95% is typical for research-grade material, with retention time matching standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation : While specific toxicity data for this compound is limited, structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) are classified as low hazard. Recommended precautions include:

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or handling of powders to avoid inhalation .

- Storage : Stable at room temperature in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the 4-chlorophenyl group influence the reactivity of this carbamate in cross-coupling or functionalization reactions?

- Mechanistic Insight : The electron-withdrawing chloro substituent activates the phenyl ring for electrophilic substitution but may deactivate it in nucleophilic aromatic substitution. For example, Suzuki-Miyaura coupling requires palladium catalysts (e.g., Pd(PPh)) and aryl halide precursors.

- Case Study : In tert-butyl derivatives with halogenated aryl groups, bromo-substituted analogs showed higher reactivity in cross-coupling than chloro analogs due to better leaving-group ability .

Q. What experimental strategies resolve contradictions in biological activity data for this compound across different studies?

- Data Reconciliation : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include:

- Dose-Response Curves : Establish IC values across multiple replicates.

- Control Experiments : Use DMSO vehicle controls and reference compounds (e.g., indomethacin for anti-inflammatory assays) .

- Example : A 2025 study found tert-butyl carbamates exhibited anti-inflammatory activity only in primary human macrophages, not in murine models, highlighting species-specific effects .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this carbamate with biological targets like enzymes or receptors?

- Methodology :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2).

- Validation : Compare predicted binding affinities with experimental IC values. For instance, tert-butyl carbamates showed strong docking scores (−9.2 kcal/mol) with CB1 receptors, aligning with in vitro inhibition data .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction parameters (solvent purity, moisture levels) rigorously, as trace water can hydrolyze tert-butyl chloroformate .

- Biological Assays : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Structural Analogues : Explore derivatives (e.g., tert-butyl (4-(2-bromoacetyl)phenyl)carbamate) for enhanced reactivity or selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.